Yttrium methoxyethoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

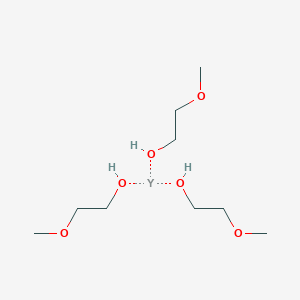

Yttrium methoxyethoxide is a chemical compound with the formula C9H21O6Y. It is also known as yttrium tris(2-methoxyethanolate). This compound is a coordination complex where yttrium is bonded to three 2-methoxyethanol ligands. It is primarily used as a precursor in the preparation of yttrium-containing materials, such as yttrium oxide (Y2O3), which have applications in various fields including materials science and electronics .

Preparation Methods

Yttrium methoxyethoxide can be synthesized through several methods:

Direct Reaction: One method involves the direct reaction of yttrium metal with 2-methoxyethanol in the presence of a catalyst such as mercury(II) chloride (HgCl2).

Electrolytic Dissolution: Another method is the electrolytic dissolution of yttrium metal in 2-methoxyethanol.

Alcohol Interchange: This method involves the interchange of alcohols using yttrium isopropoxides and 2-methoxyethanol.

Exchange Reaction: Yttrium acetates can be reacted with 2-methoxyethanol to form this compound.

Chemical Reactions Analysis

Yttrium methoxyethoxide undergoes various chemical reactions, including:

Hydrolysis: It reacts slowly with moisture or water, leading to the formation of yttrium hydroxide and methoxyethanol.

Thermal Decomposition: Upon heating, this compound decomposes to form yttrium oxide (Y2O3), which is a valuable material in various applications.

Substitution Reactions: It can undergo substitution reactions where the methoxyethoxide ligands are replaced by other ligands, depending on the reagents and conditions used.

Scientific Research Applications

Yttrium methoxyethoxide has several scientific research applications:

Materials Science: It is used as a precursor in the sol-gel preparation of yttrium oxide (Y2O3) and yttria-stabilized zirconia (YSZ) powders and films.

Optoelectronics: Yttrium oxide prepared from this compound is used in optoelectronic devices due to its high dielectric constant and thermal stability.

Biomedical Applications: Yttrium oxide nanoparticles, derived from this compound, are explored for their antibacterial, anticancer, and antioxidant properties.

Mechanism of Action

The mechanism by which yttrium methoxyethoxide exerts its effects is primarily through its decomposition to form yttrium oxide. Yttrium oxide interacts with various molecular targets and pathways, depending on its application. For example, in optoelectronics, yttrium oxide acts as a dielectric material, while in biomedical applications, it interacts with cellular components to exert its antibacterial or anticancer effects .

Comparison with Similar Compounds

Yttrium methoxyethoxide can be compared with other similar compounds such as:

Yttrium isopropoxide: Another yttrium alkoxide used in the preparation of yttrium-containing materials.

Ytterbium methoxyethoxide: Similar to this compound but with ytterbium as the central metal.

Erbium methoxyethoxide: Similar to this compound but with erbium as the central metal.

This compound is unique due to its specific applications in the preparation of yttrium oxide and its derivatives, which are valuable in various high-tech fields.

Properties

Molecular Formula |

C9H24O6Y |

|---|---|

Molecular Weight |

317.19 g/mol |

IUPAC Name |

2-methoxyethanol;yttrium |

InChI |

InChI=1S/3C3H8O2.Y/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |

InChI Key |

BRNAQMQKTAZZEB-UHFFFAOYSA-N |

Canonical SMILES |

COCCO.COCCO.COCCO.[Y] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.